(2-aminopyridin-3-yl)boronic acid hydrochloride
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Overview
Description
(2-aminopyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C5H7BN2O2·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-aminopyridin-3-yl)boronic acid hydrochloride involves the reaction of 2-bromopyridine with ammonia to form (2-aminopyridin-3-yl)pyridin-2-ylamine. This intermediate is then reacted with boronic acid to produce the final product . The reaction typically occurs in a suitable solvent such as ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
(2-aminopyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
(2-aminopyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-aminopyridin-3-yl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The pathways involved include the inhibition of specific enzymes and the modulation of biological processes through these interactions .
Comparison with Similar Compounds
Similar Compounds
2-aminopyridine-3-boronic acid: Similar in structure but without the hydrochloride group.
2-aminopyridine-5-boronic acid pinacol ester: Contains a pinacol ester group, offering different reactivity and solubility properties.
2-chloropyridine-3-boronic acid: Similar boronic acid derivative with a chlorine substituent, affecting its reactivity and applications.
Uniqueness
(2-aminopyridin-3-yl)boronic acid hydrochloride is unique due to its specific combination of an amino group and a boronic acid group, which provides distinct reactivity and versatility in various chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
2760491-44-7 |
---|---|
Molecular Formula |
C5H8BClN2O2 |
Molecular Weight |
174.4 |
Purity |
95 |
Origin of Product |
United States |
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